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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-

[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the

synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of

type 2 diabetes.[1][2] This document consolidates available data on its chemical and physical

properties, outlines standard experimental protocols for their determination, and visually

represents its synthetic pathway and role in drug development. The information presented is

intended to support research, development, and quality control activities involving this

important pharmaceutical intermediate.

Chemical Identity and Structure
The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a

tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine
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and iodine atoms.[3] Its specific stereoisomeric form is denoted by the (3S) configuration at the

chiral center of the tetrahydrofuran ring.[3]

IUPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane[4]

CAS Number: 915095-94-2[5]

Other Names: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran[6]

Physicochemical Properties
The following table summarizes the key physicochemical properties of the Empagliflozin

intermediate 915095-94-2, compiled from various sources. These parameters are fundamental

for its handling, formulation, and reaction monitoring.

Property Value Reference(s)

Molecular Formula C₁₇H₁₆ClIO₂ [1][3][5]

Molecular Weight 414.66 g/mol [5]

Appearance White powder / Solid [4][6]

Boiling Point 476.0 ± 45.0 °C (Predicted) [4][7]

Density 1.578 ± 0.06 g/cm³ (at 20°C) [1][7]

Polar Surface Area (PSA) 18.46 Å² [4]

LogP (Octanol-Water Partition

Coefficient)
4.703 [4]

Storage Conditions 2-8°C, protect from light [1][7]

Purity ≥99% [1]

Melting Point Not Available [1][7]

Flash Point Not Available [1][7]

Solubility Not Available [7]
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Experimental Protocols
While specific, detailed experimental protocols for this intermediate are not publicly available,

this section outlines standard methodologies used in pharmaceutical development for

characterizing such compounds.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[6]

Objective: To separate the main compound from any impurities, starting materials, or by-

products and to quantify its purity.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-

phase column (e.g., 4.6 mm x 250 mm, 5 µm), an autosampler, and data acquisition

software.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in

water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to

achieve good separation.

Sample Preparation: A known concentration of the intermediate is accurately weighed and

dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further

diluted to a working concentration.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25°C

Detection Wavelength: Determined by the UV absorbance maximum of the compound

(typically scanned using a photodiode array detector).
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Analysis: The chromatogram of the sample is recorded. Purity is calculated based on the

area percentage of the main peak relative to the total peak area.

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized

intermediate. The characterization by ¹H NMR and ¹³C NMR is a common practice for such

compounds.[8]

Objective: To elucidate the molecular structure by analyzing the chemical environment of

hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural

assignment.

Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks

in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to

confirm the presence of all functional groups and their connectivity, matching the expected

structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.

Melting Point Determination
Although not reported in the available literature, the melting point is a fundamental property

indicating purity.

Objective: To determine the temperature range over which the solid intermediate transitions to

a liquid.

Instrumentation: A digital melting point apparatus.
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Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The

tube is placed in the apparatus, and the temperature is gradually increased.

Analysis: The temperature at which the substance first begins to melt and the temperature at

which it becomes completely liquid are recorded as the melting range. A sharp melting range

is indicative of high purity.

Synthesis and Role in Drug Development
The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block

for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its

structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.

The following diagram illustrates a generalized synthetic workflow for obtaining the

intermediate.

Simplified Synthesis Workflow for Intermediate 915095-94-2

Starting Materials

Reaction Steps Final Product
2-Chloro-5-iodobenzoic acid

Friedel-Crafts Reaction
(Coupling)

(S)-3-Hydroxytetrahydrofuran

ReductionIntermediate Ketone (3S)-3-[4-[(2-Chloro-5-iodophenyl)
methyl]phenoxy]tetrahydro-furan

(CAS 915095-94-2)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.

The primary role of this intermediate is to be further processed to create Empagliflozin.

Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the

kidneys.[11][12] This inhibition reduces the reabsorption of glucose from the filtrate back into

the blood, leading to increased urinary glucose excretion and consequently lowering blood

glucose levels in patients with type 2 diabetes.[11]
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The logical relationship from the intermediate to the final therapeutic action is depicted below.

Role of Intermediate in Empagliflozin's Mechanism of Action

Intermediate
915095-94-2

Chemical Synthesis
(e.g., Glycosylation)

is a precursor for

Empagliflozin (API)

Inhibits SGLT2 in Kidney

selectively

Increased Urinary
Glucose Excretion

leads to

Lowered Blood Glucose

Treatment of
Type 2 Diabetes

results in

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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